molecular formula C10H13NO3 B2690999 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid CAS No. 1554107-83-3

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid

Cat. No.: B2690999
CAS No.: 1554107-83-3
M. Wt: 195.218
InChI Key: BEYMWEGJHMFOTQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Mechanism of Action

Target of Action

The primary targets of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound It is plausible that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways and have downstream effects.

Result of Action

The molecular and cellular effects of the action of This compound Related compounds, such as indole derivatives, are known to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetic acid: Similar structure but contains a sulfur atom instead of oxygen.

    2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzimidazol-4-yl)acetic acid: Contains a nitrogen atom instead of oxygen.

Uniqueness

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid is unique due to the presence of the oxygen atom in the oxazole ring, which can influence its chemical reactivity and biological activity compared to its sulfur and nitrogen analogs .

Biological Activity

2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid is a compound derived from the benzoxazole family, known for its diverse biological activities. This article focuses on the biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 2104989-86-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The presence of a benzoxazole ring contributes to its antioxidant capacity, which is beneficial in preventing oxidative stress-related diseases.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial effects of various benzoxazole derivatives, including this compound. Results indicated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antioxidant Activity

The compound was tested for its antioxidant potential using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. It exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.

Case Studies

  • Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines by activating caspase pathways. This suggests potential use in cancer therapies targeting specific malignancies.
  • Neuroprotective Effects : Research on neurodegenerative disease models indicated that the compound could protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins.

Data Summary Table

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantRadical scavenging (IC50 comparable to ascorbic acid)
Apoptosis InductionActivation of caspase pathways in cancer cells
NeuroprotectionProtection against oxidative stress in neuronal cells

Properties

IUPAC Name

2-(2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-11-10-7(5-9(12)13)3-2-4-8(10)14-6/h7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYMWEGJHMFOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCCC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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